molecular formula C8H11NS B093814 2(1H)-Pyridinethione, 1-ethyl-4-methyl- CAS No. 19006-72-5

2(1H)-Pyridinethione, 1-ethyl-4-methyl-

Cat. No.: B093814
CAS No.: 19006-72-5
M. Wt: 153.25 g/mol
InChI Key: BMRLEKOCKIZGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

19006-72-5

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-ethyl-4-methylpyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

BMRLEKOCKIZGBZ-UHFFFAOYSA-N

SMILES

CCN1C=CC(=CC1=S)C

Canonical SMILES

CCN1C=CC(=CC1=S)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₈H₁₁NS
  • Molecular Weight : 153.24 g/mol
  • CAS Number : 19006-74-7 .
  • Substituents: Features an ethyl group at position 1 and a methyl group at position 4 on the pyridinethione ring.

Key Properties :

  • Physical State : Likely solid at room temperature (based on analogs with similar alkyl substituents).
  • Reactivity : The sulfur atom in the thione group can participate in redox reactions and coordinate with metals, similar to other mercaptopyridine derivatives .

Comparison with Structurally Similar Compounds

1-Methyl-4(1H)-Pyridinethione

  • Molecular Formula : C₆H₇NS
  • Molecular Weight : 125.19 g/mol
  • CAS Number : 2044-27-1 .
  • Substituents : Methyl group at position 1; lacks the ethyl group present in the target compound.
  • Electronic Effects: The single methyl group provides weaker electron-donating effects compared to the ethyl-methyl combination. Applications: Used in coordination chemistry and as a ligand in metal complexes .

2(1H)-Pyridinethione, 1-Ethenyl-

  • Molecular Formula : C₇H₇NS
  • Molecular Weight : 137.20 g/mol
  • CAS Number : 19006-83-8 .
  • Substituents : Ethenyl (vinyl) group at position 1.
  • Key Differences: Reactivity: The vinyl group introduces conjugation, enhancing stability but reducing nucleophilicity at the sulfur atom. Polymerization Potential: The ethenyl group may enable polymerization under radical conditions, unlike the alkyl-substituted target compound.

2(1H)-Pyridinone, 1-Ethyl-4-Methyl-

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 19006-62-3 .
  • Substituents : Ethyl and methyl groups at positions 1 and 4, respectively, but replaces the thione (-S) with a ketone (-O).
  • Key Differences: Polarity: The ketone group increases polarity, improving solubility in polar solvents compared to the thione analog.

Comparison with Pyrimidinethione Derivatives

2(1H)-Pyrimidinethione, 1-(4-Methoxyphenyl)-6-Methyl-4-Phenyl-

  • Molecular Formula : C₁₈H₁₆N₂OS
  • Molecular Weight : 308.40 g/mol
  • CAS Number : 656256-12-1 .
  • Key Differences :
    • Ring Structure : Pyrimidine ring (6-membered, two nitrogen atoms) vs. pyridine (one nitrogen).
    • Applications : The aromatic substituents (methoxyphenyl, phenyl) enhance π-π stacking, making it suitable for materials science applications.

Antimicrobial Activity

  • Target Compound : The ethyl and methyl groups may enhance lipid solubility, improving membrane penetration for antimicrobial action .
  • Sodium Salt Analog : 1-Hydroxy-2(1H)-pyridinethione sodium salt (CAS 15922-78-8) is a commercially used antimicrobial agent with higher water solubility due to the ionic group .

Coordination Chemistry

  • Ligand Properties : The thione group in 1-ethyl-4-methyl-pyridinethione can coordinate with transition metals (e.g., Cu, Zn), similar to 1-methyl-4(1H)-pyridinethione .
  • Steric Influence : The ethyl group may hinder metal coordination compared to less bulky analogs.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2(1H)-Pyridinethione, 1-ethyl-4-methyl- C₈H₁₁NS 153.24 19006-74-7 Ethyl (C1), Methyl (C4)
1-Methyl-4(1H)-Pyridinethione C₆H₇NS 125.19 2044-27-1 Methyl (C1)
2(1H)-Pyridinethione, 1-ethenyl- C₇H₇NS 137.20 19006-83-8 Ethenyl (C1)
2(1H)-Pyridinone, 1-ethyl-4-methyl- C₈H₁₁NO 137.18 19006-62-3 Ethyl (C1), Methyl (C4), Ketone

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